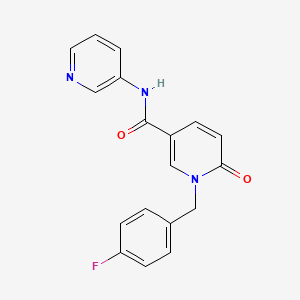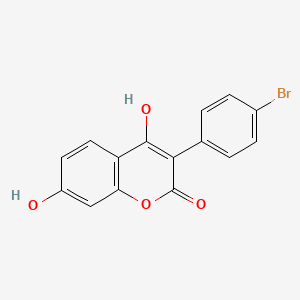![molecular formula C13H9ClN2OS B2449136 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile CAS No. 338773-69-6](/img/structure/B2449136.png)
2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile is a useful research compound. Its molecular formula is C13H9ClN2OS and its molecular weight is 276.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Potential
A study by Manikannan et al. (2010) revealed that a compound closely related to 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile exhibited significant antitubercular activity. The compound demonstrated more potency than ethambutol and pyrazinamide, two commonly used antitubercular drugs.
Fluorescence and Thermal Stability
Suwunwong et al. (2013) studied a compound structurally similar to this compound and found it to possess strong blue fluorescence and high thermal stability up to 300°C. This suggests potential applications in materials science, particularly in areas requiring fluorescence and thermal resistance. (Suwunwong, Chantrapromma, & Fun, 2013)
Crystal Structure Analysis
Caracelli et al. (2018) conducted a study on a compound similar to this compound, focusing on its crystal structure and forming supramolecular helical chains. This research could provide insights into the design of new materials with specific structural properties. (Caracelli et al., 2018)
Antimicrobial Activity
Guna et al. (2015) synthesized derivatives of this compound and tested their antimicrobial properties. The results suggested potential applications in developing new antimicrobial agents. (Guna, Bhadani, Purohit, & Purohit, 2015)
Enzyme Inhibition
Rehman et al. (2013) synthesized compounds related to this compound and found them to be relatively more active against certain enzymes like acetylcholinesterase. This points to potential applications in treating diseases related to enzyme dysfunction. (Rehman et al., 2013)
Cytotoxicity and Molecular Structure
Mabkhot et al. (2016) conducted a study on a thiophene-containing compound, structurally related to this compound, investigating its molecular structure and cytotoxic effects. This research could be relevant for the development of new anticancer agents. (Mabkhot et al., 2016)
Chemiluminescence
Watanabe et al. (2010) explored the chemiluminescence of certain dioxetanes, a study relevant for understanding the luminescent properties of related compounds, including this compound. This has potential applications in bioimaging and diagnostics. (Watanabe et al., 2010)
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptors such as theEstrogen receptor beta . This receptor plays a crucial role in numerous biological processes, including cellular growth, differentiation, and homeostasis.
Biochemical Pathways
Similar compounds have been found to affect pathways related tocellular metabolism . The downstream effects of these alterations can include changes in cell growth and differentiation.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESZGDZSPRROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)SC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2449054.png)
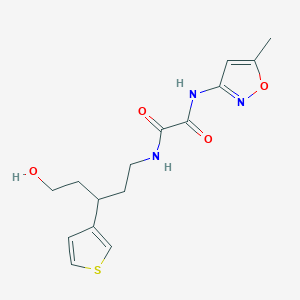
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2449058.png)
![Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2449059.png)
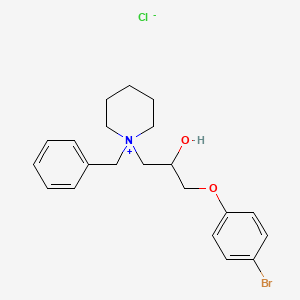
![2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2449068.png)
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2449069.png)

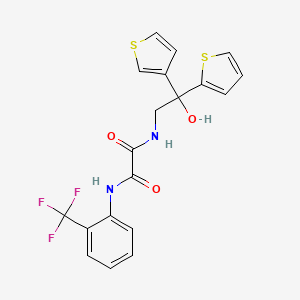
![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2449072.png)

